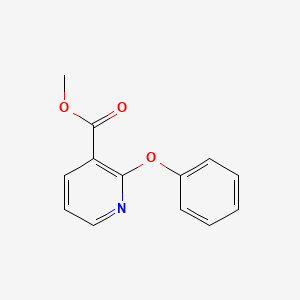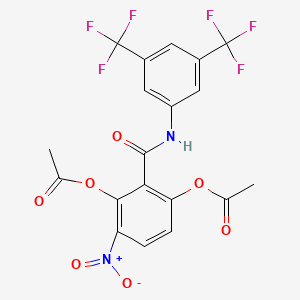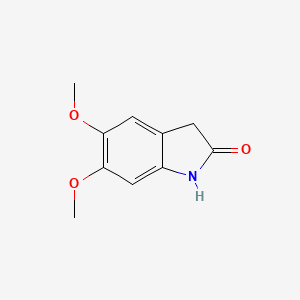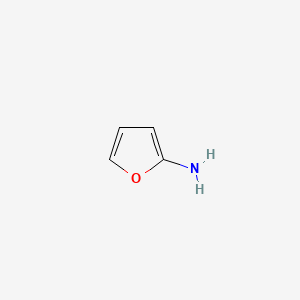
2-Furanamina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Furanamine has a wide range of applications in scientific research:
Análisis Bioquímico
Biochemical Properties
2-Furanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, 2-Furanamine can act as a substrate for aminotransferase enzymes, which catalyze the transfer of amino groups from amino acids to keto acids. This interaction is crucial for the synthesis and degradation of amino acids in metabolic pathways . Additionally, 2-Furanamine can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
2-Furanamine affects various types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Furanamine can activate certain signaling pathways that regulate cell growth and differentiation . It also affects the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Furthermore, 2-Furanamine can alter cellular metabolism by modulating the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of 2-Furanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 2-Furanamine can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species . Additionally, 2-Furanamine can interact with transcription factors, influencing the expression of genes involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Furanamine can change over time. The stability and degradation of 2-Furanamine are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Furanamine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-Furanamine can result in changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 2-Furanamine vary with different dosages in animal models. At low doses, 2-Furanamine can have beneficial effects on cellular function, such as enhancing cell growth and metabolism . At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where the biological activity of 2-Furanamine changes significantly at specific concentration levels .
Metabolic Pathways
2-Furanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by aminotransferases, leading to the production of keto acids and other metabolites . Additionally, 2-Furanamine can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways . This can result in changes in the levels of important metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Furanamine within cells and tissues are mediated by specific transporters and binding proteins. 2-Furanamine can be transported across cell membranes by amino acid transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-Furanamine within tissues can vary, depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 2-Furanamine is influenced by targeting signals and post-translational modifications. 2-Furanamine can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, by targeting signals present in its structure . Additionally, post-translational modifications, such as phosphorylation, can affect the activity and function of 2-Furanamine within different subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Furanamine can be synthesized through several methods. One common approach involves the reduction of furan-2-carboxylic acid to furan-2-methanol, followed by the conversion of the alcohol to the corresponding amine using reagents such as ammonia or amines under high pressure and temperature . Another method involves the catalytic hydrogenation of furan-2-nitrile to produce 2-furanamine .
Industrial Production Methods: Industrial production of 2-furanamine typically involves the catalytic hydrogenation of furan-2-nitrile using metal catalysts such as palladium or platinum. This method is preferred due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 2-Furanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2-carboxylic acid.
Reduction: It can be reduced to form furan-2-methanol.
Substitution: The amino group can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid.
Reduction: Furan-2-methanol.
Substitution: Various acylated or alkylated derivatives.
Mecanismo De Acción
The mechanism of action of 2-furanamine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
2-Furfurylamine: Similar structure but with a different substitution pattern.
2-Aminofuran: Another furan derivative with an amino group.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness: 2-Furanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
furan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-4-2-1-3-6-4/h1-3H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVREMVDJTZAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183470 | |
| Record name | 2-Furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29212-67-7 | |
| Record name | 2-Furanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029212677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70183470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


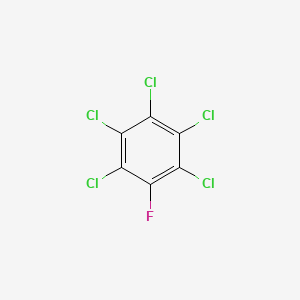

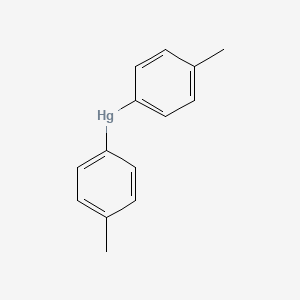
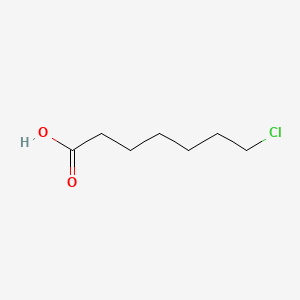



![5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1594938.png)
